molecular formula C50H63N9O7S2 B605596 ARV-771 CAS No. 1949837-12-0

ARV-771

カタログ番号: B605596
CAS番号: 1949837-12-0
分子量: 966.23
InChIキー: HJGNHEQIOZDQRW-VZRXUJQISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ARV-771 is a proteolysis-targeting chimera (PROTAC) designed to degrade bromodomain and extra-terminal (BET) proteins, including BRD2, BRD3, and BRD3. It consists of a JQ1-based BET inhibitor linked to a von Hippel-Lindau (VHL) E3 ligase ligand, enabling targeted ubiquitination and proteasomal degradation of BET proteins . This compound exhibits nanomolar-range degradation potency (DC50 < 5 nM in 22Rv1 prostate cancer cells) and effectively suppresses oncogenic signaling pathways, such as androgen receptor (AR) and c-MYC, in castration-resistant prostate cancer (CRPC) . In vivo studies demonstrate tumor regression in CRPC xenograft models with subcutaneous administration (10 mg/kg) .

準備方法

Chemical Structure and Design Rationale

ARV-771 (C~49~H~60~ClN~9~O~7~S~2~, MW 986.64) is a heterobifunctional molecule comprising three critical components:

  • BET-binding domain : A triazolo-diazepine acetamide derivative that selectively targets BET proteins (BRD2/3/4) with dissociation constants (K~d~) of 4.7–7.6 nM .

  • Linker : A flexible PEG-based spacer that optimizes protein degradation efficiency by ensuring proper orientation between the BET protein and E3 ligase .

  • VHL ligand : A hydroxyproline-containing motif that recruits the VHL E3 ubiquitin ligase complex, enabling ubiquitination and subsequent proteasomal degradation of BET proteins .

The stereochemistry of the VHL-binding moiety is critical: the inactive diastereomer ARV-766 (incorrect stereochemistry) fails to degrade BET proteins, underscoring the importance of synthetic precision .

Synthetic Preparation of this compound

Key Synthetic Steps

The synthesis of this compound involves sequential coupling reactions followed by purification (Fig. S1 in ):

Step 1: Preparation of the BET-Binding Moiety

  • The triazolo-diazepine core is synthesized via a cyclocondensation reaction between 2-aminobenzimidazole and a substituted diketone.

  • Chlorination at the C4 position enhances BET-binding affinity, achieved using phosphorus oxychloride (POCl~3~) .

Step 2: Linker Incorporation

  • A PEG spacer (e.g., triethylene glycol) is attached to the BET ligand via amide bond formation, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents .

Step 3: Conjugation to the VHL Ligand

  • The VHL ligand, derived from (S)-2-hydroxy-3-methylbutanoic acid, is coupled to the linker’s terminal carboxylic acid group using EDC/HOBt .

  • Final purification is performed via reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column (acetonitrile/water gradient) .

Critical Reaction Parameters

ParameterConditionPurpose
Temperature0–25°CMinimizes side reactions
SolventDichloromethane (DCM)/DMFEnhances solubility of intermediates
Coupling AgentEDC/HOBtFacilitates amide bond formation
Purification Yield15–20% (over 8 steps)Ensures >95% purity

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (500 MHz, DMSO-d~6~): δ 8.75 (s, 1H, triazole), 7.92–7.12 (m, aromatic protons), 4.65–3.45 (m, PEG linker), 1.42 (s, 9H, tert-butyl) .

  • 13C NMR confirms the presence of carbonyl (C=O) and quaternary carbons in the diazepine ring.

High-Resolution Mass Spectrometry (HRMS)

  • Observed m/z: 986.42 [M+H]+ (calculated: 986.44), confirming molecular formula .

Purity Assessment

  • RP-HPLC (UV detection at 254 nm): >95% purity, with retention time of 12.7 min .

Formulation and Stability

Solubility Profile

SolventSolubility (mg/mL)Notes
DMSO50Preferred stock solvent
Ethanol10Limited utility due to low solubility
PBS (pH 7.4)0.14Requires DMSO cosolvent

In Vitro and In Vivo Formulations

  • Cell culture : this compound is diluted in DMSO and added to media (final DMSO ≤0.1%) .

  • Mouse xenografts : Subcutaneous injections of 10–50 mg/kg in 10% DMSO/40% PEG-300/50% saline .

ConditionStability DurationDegradation Products
-20°C (solid)12 monthsNone detected by HPLC
4°C (aqueous)24 hoursHydrolysis of ester linkages

Biological Validation of Synthesis Success

BET Degradation Efficiency

  • DC~50~ : <5 nM in 22Rv1 CRPC cells (BRD2/3/4 degradation) .

  • c-MYC suppression : IC~50~ <1 nM, confirmed via ELISA .

In Vivo Efficacy

  • Tumor regression : 30 mg/kg/day this compound induces 76% reduction in c-MYC and 37% BRD4 depletion in 22Rv1 xenografts .

Challenges and Optimization

  • Low aqueous solubility : Addressed using PEG-based formulations .

  • Protease susceptibility : Stabilized by modifying the linker’s steric bulk .

化学反応の分析

Folate Conjugation for Targeted Delivery

To enhance cancer-cell specificity, ARV-771 is conjugated to folate via a cleavable ester bond. The azide group on this compound reacts with an alkyne-modified folate derivative under CuAAC conditions .

Component Role Result
Folate-alkyneTargeting ligandEnhances uptake in folate receptor-α (FOLR1)-expressing cancer cells .
Cleavable ester bondLinkerReleases this compound intracellularly via esterase hydrolysis .

Efficacy Data:

  • Folate-ARV-771 degrades BRD4 in HeLa cells at 10 nM (comparable to unmodified this compound) .
  • Minimal BRD4 degradation in noncancerous cells (IC50 >1 μM vs. 166 nM in cancer cells) .

Prodrug Activation via Tetrazine Chemistry

A prodrug strategy employs a trans-cyclooctene (TCO)-modified this compound, which undergoes bioorthogonal "click-and-release" with tetrazine to activate the PROTAC .

Reaction:
TCO ARV 771+TetrazineARV 771+Byproducts\text{TCO ARV 771}+\text{Tetrazine}\rightarrow \text{ARV 771}+\text{Byproducts}

Advantages:

  • Reduces off-target effects by limiting activation to tetrazine-rich tumor microenvironments.
  • Achieves rapid release (t1/2 <1 min) due to high second-order rate constants (~10⁴ M⁻¹s⁻¹) .

Pre-Fusion with VHL Protein

Pre-incubating this compound with VHL protein enhances BRD4 degradation efficiency by bypassing the need for intracellular E3 ligase recruitment. The PROTAC-VHL complex is encapsulated in lipid nanoparticles (LNPs) for delivery .

Parameter Free this compound Pre-Fused this compound
BRD4 Degradation (24h)20% at 50 nM>90% at 50 nM
DC50 (BRD4)~100 nM<10 nM

Mechanism: Pre-fusion converts the PROTAC system from a three-component (POI-PROTAC-E3 ligase) to a two-component interaction, improving degradation kinetics .

Ubiquitination and Degradation Mechanism

This compound induces BET protein ubiquitination by bridging BRD2/3/4 and VHL E3 ligase, leading to proteasomal degradation. Key steps include:

  • Binding: this compound’s BET ligand engages BRD4 (Kd <1 nM) .
  • Recruitment: VHL ligand recruits the E3 ligase complex (VHL-Elongin B/C-Cul2-Rbx1) .
  • Ubiquitination: Lysine residues on BRD4 are polyubiquitinated, marking it for proteasomal degradation .

Key Data:

  • DC50 (BRD4 degradation) <5 nM in 22Rv1 prostate cancer cells .
  • Reduces c-MYC levels (IC50 <1 nM) and induces apoptosis via PARP cleavage .

Stability and Modifications

This compound’s ester-linked folate conjugate (folate-ARV-771N) shows reduced efficacy compared to cleavable variants, highlighting the importance of linker chemistry . Stereochemistry is critical: the diastereomer ARV-766 (inverted hydroxyproline configuration) lacks VHL binding and degradation activity .

科学的研究の応用

Prostate Cancer

In preclinical studies, ARV-771 has demonstrated significant efficacy against CRPC. It has been shown to:

  • Suppress androgen receptor signaling : Unlike traditional BET inhibitors, this compound reduces both androgen receptor levels and activity, leading to tumor regression in CRPC xenograft models .
  • Induce apoptosis : Studies indicated that this compound triggers substantial apoptosis in prostate cancer cell lines, as evidenced by poly (ADP-ribose) polymerase (PARP) cleavage .
  • Overcome resistance : Research suggests that this compound can maintain efficacy even in models resistant to other treatments, highlighting its potential as a novel therapeutic agent .

Hepatocellular Carcinoma

This compound's application extends to hepatocellular carcinoma, where it has been found to:

  • Inhibit cell viability : In vitro studies showed that this compound significantly reduces the viability of hepatocellular carcinoma cells by inducing cell cycle arrest and apoptosis .
  • Synergistic effects with other drugs : The combination of this compound with sorafenib, a multi-kinase inhibitor used for advanced liver cancer treatment, resulted in enhanced antitumor effects compared to either agent alone .
  • Downregulate deubiquitinases : this compound was shown to inhibit multiple non-proteasomal deubiquitinases, which play critical roles in cancer progression .

Case Studies and Research Findings

StudyCancer TypeKey Findings
Raina et al. (2016)Prostate CancerDemonstrated improved efficacy over traditional BET inhibitors; effective in CRPC models.
Recent Study (2022)Hepatocellular CarcinomaShowed significant reduction in cell viability and colony formation; induced apoptosis via cell cycle arrest mechanisms.
Gal et al. (2024)Lung CancerFound that Gal-ARV-771 significantly inhibited tumor growth in senescent cells; well-tolerated in vivo with no significant toxicity observed.

Resistance Mechanisms

Despite its promising applications, resistance to this compound can occur, particularly in multiple myeloma and other cancers. Key findings include:

  • Upregulation of ABCB1 : Resistance mechanisms have been linked to the upregulation of ABCB1 expression, which affects drug transport and efficacy .
  • CRISPR/Cas9 studies : Investigations using CRISPR technology revealed specific genes associated with resistance pathways, providing insights into potential combination therapies that could enhance sensitivity to this compound .

作用機序

ARV-771は、ユビキチン-プロテアソーム系を介したBETタンパク質の分解を誘導することにより、その効果を発揮します。この化合物は、BETタンパク質に結合する配位子と、VHL E3ユビキチンリガーゼを募集する配位子の2つの配位子で構成されています。BETタンパク質に結合すると、this compoundはそれらのユビキチン化を促進し、その後のプロテアソームによる分解を促進します。 これにより、BETタンパク質レベルのダウンレギュレーションが起こり、遺伝子発現の阻害と癌細胞の増殖抑制につながります .

6. 類似の化合物との比較

This compoundは、JQ1やOTX015などの他のBET阻害剤やPROTACと比較されます。JQ1やOTX015は、ブロモドメインに結合することでBETタンパク質を阻害しますが、this compoundはユビキチン-プロテアソーム系を介してBETタンパク質を分解します。この分解機構により、this compoundはBETタンパク質レベルを低下させ、癌細胞の増殖を阻害する上で、より強力で効果的になります。 さらに、this compoundは、従来のBET阻害剤に関連する耐性機構を克服する能力と、優れた抗増殖効果を示しています .

類似の化合物:

  • JQ1
  • OTX015
  • MZ1

This compoundは、その独自の作用機序とBETタンパク質を分解する際のより高い効力によって際立っています .

類似化合物との比較

BET Inhibitors vs. PROTACs

JQ1 (BET Inhibitor):

  • Mechanism: Competitively binds BET bromodomains, blocking transcriptional activation of oncogenes (e.g., c-MYC) .
  • Limitations: Transient inhibition requires sustained dosing; resistance emerges due to compensatory pathways .
  • Comparison: ARV-771 degrades BET proteins, leading to prolonged suppression of c-MYC (IC50 < 1 nM vs. JQ1’s IC50 ~10 nM) and AR splice variants (e.g., AR-V7) . In CRPC models, this compound achieves tumor regression, whereas JQ1 only delays growth .

OTX015 (BET Inhibitor):

  • Comparison: this compound suppresses tumor growth by 80% in 22Rv1 xenografts, outperforming OTX015’s partial inhibition .

PROTAC-Based BET Degraders

MZ1:

  • Target Selectivity: Preferentially degrades BRD4 over BRD2/3 .
  • Efficacy in TNBC: In MDA-MB-231 (KRAS G13D mutant) cells, MZ1 shows lower IC50 (0.11 µM) than this compound in migration assays, but this compound exhibits broader anti-proliferative effects across cell lines .

dBET1:

  • Mechanism: Links JQ1 to a cereblon (CRBN) E3 ligase ligand .
  • Comparison: this compound’s VHL-based degradation achieves deeper c-MYC suppression (76% reduction in tumors) compared to CRBN-based dBET1 in hematologic models .

Targeted Delivery Derivatives

PSMA-ARV-771:

  • Design: Conjugates this compound with a prostate-specific membrane antigen (PSMA) ligand .
  • Efficacy: Retains BRD4 degradation in PSMA+ prostate cancer cells (VCaP, LNCaP) while sparing PSMA-low normal cells (HEK-293T) .

Folate-ARV-771:

  • Specificity: Folate receptor (FOLR1)-dependent degradation reduces off-target effects in non-cancerous cells (IC50 >10 µM in HFF-1 fibroblasts vs. 1.1 µM for this compound) .

Key Data Tables

Table 1: In Vitro and In Vivo Efficacy of this compound vs. BET Inhibitors

Compound Target DC50/IC50 In Vivo Outcome (CRPC Models) Reference
This compound BRD2/3/4 DC50 < 5 nM Tumor regression (37% BRD4↓, 76% c-MYC↓)
JQ1 BET Bromodomains IC50 ~10 nM Delayed tumor growth
OTX015 BET Bromodomains IC50 ~100 nM Partial tumor inhibition

Table 2: PROTAC Comparison in Solid Tumors

PROTAC E3 Ligase Cancer Type Key Advantage Limitation
This compound VHL CRPC, TNBC Degrades AR-V7; synergizes with HDACi High molecular weight (>1,000 Da)
MZ1 VHL TNBC Selective BRD4 degradation Limited BRD2/3 activity
PSMA-ARV-771 VHL Prostate Tumor-specific delivery Requires PSMA expression

Synergistic Combinations

  • This compound + Romidepsin (HDAC Inhibitor): Reduces ESCC tumor volume by 50% at half-doses (15 mg/kg this compound + 0.75 mg/kg Romidepsin) via dual epigenetic disruption .
  • This compound + Ibrutinib/Venetoclax: Induces apoptosis in mantle cell lymphoma (MCL) through complementary BCL2 and BET targeting .

生物活性

ARV-771 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade bromodomain and extra-terminal domain (BET) proteins, particularly in the context of cancer therapy. Its biological activity has been extensively studied, particularly concerning its effects on castration-resistant prostate cancer (CRPC) and hepatocellular carcinoma (HCC). This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound operates by inducing the degradation of BET proteins, which play a crucial role in regulating gene expression associated with tumor growth and survival. The compound recruits E3 ligases to facilitate the ubiquitination and subsequent proteasomal degradation of target proteins.

  • Target Proteins : Primarily BRD2, BRD3, and BRD4.
  • E3 Ligase Involvement : Utilizes Von Hippel Lindau (VHL) E3 ligase for the degradation process.

Efficacy in Prostate Cancer

This compound has shown significant promise in treating CRPC, particularly in models resistant to conventional therapies like enzalutamide.

Key Findings:

  • Induction of Apoptosis : Treatment with this compound resulted in substantial cleavage of poly (ADP-ribose) polymerase (PARP), indicating apoptosis in 22Rv1 cell lines .
  • Tumor Regression : In vivo studies demonstrated that daily subcutaneous administration of this compound at 10 mg/kg led to a significant reduction in tumor size and downregulation of AR-V7 levels in xenograft models .
  • Cell Viability : this compound exhibited potent antiproliferative effects with DC50 values less than 5 nM across various CRPC cell lines, including VCaP and LnCaP95 .

Efficacy in Hepatocellular Carcinoma

Recent studies have also explored the effects of this compound on HCC, revealing its potential as an anticancer agent.

Key Findings:

  • Cell Cycle Arrest and Apoptosis : this compound treatment led to cell cycle arrest and apoptosis in HCC cells, with significant downregulation of non-proteasomal deubiquitinases implicated in cancer progression .
  • Combination Therapy : When combined with sorafenib, a standard treatment for advanced HCC, this compound synergistically inhibited cell proliferation .

Table 1: Summary of Biological Activity of this compound

Study FocusCell LinesDose/ConcentrationKey Findings
Prostate Cancer22Rv1, VCaP10 mg/kg (in vivo)Induces PARP cleavage; tumor regression observed
LnCaP95<5 nM (in vitro)Potent degradation of BET proteins
Hepatocellular CarcinomaHepG2, HCCLM30.25 - 0.5 μMInduces cell cycle arrest; downregulates DUBs
Hep3BVariousSynergistic effect with sorafenib

Case Studies

  • Castration-Resistant Prostate Cancer :
    • In a study involving male Nu/Nu mice bearing AR-V7+ 22Rv1 tumors, this compound was administered daily for three days. Results indicated a significant downregulation of BRD4 and c-MYC levels by over 80%, leading to marked tumor regression .
  • Hepatocellular Carcinoma :
    • A separate investigation treated nude mice with HCC xenografts using this compound at 20 mg/kg every other day. The treatment resulted in a significant decrease in tumor volume over 25 days, demonstrating its potential as a therapeutic agent against liver cancer .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of ARV-771 in degrading BET proteins?

this compound is a PROTAC (proteolysis-targeting chimera) that recruits the E3 ubiquitin ligase VHL to BET proteins (BRD2/3/4), facilitating their ubiquitination and proteasomal degradation. This mechanism bypasses the need for direct enzymatic inhibition and catalytically disrupts BET-mediated transcriptional programs. Experimental validation includes measuring DC50 values (<5 nM in CRPC models) and downstream effects on c-MYC and AR-V7 suppression .

Q. How do researchers determine effective in vitro and in vivo concentrations of this compound?

  • In vitro : Titrate concentrations (e.g., 0.01–2 µM) across cell lines (e.g., HepG2, 22Rv1) and assess viability via MTT assays or apoptosis markers (e.g., PARP cleavage, caspase-3 activation). Effective concentrations vary by cell type; for example, 0.25 µM in Hep3B vs. 0.5 µM in HCCLM3 .
  • In vivo : Use subcutaneous dosing (e.g., 20 mg/kg every other day in Nu/Nu mice) and monitor tumor volume/weight. Validate target engagement via immunohistochemistry (e.g., Ki67 reduction, caspase-3 upregulation) .

Q. What in vivo models are most relevant for studying this compound in castration-resistant prostate cancer (CRPC)?

The 22Rv1 xenograft model (expressing AR-V7 splice variants) is widely used. This compound induces tumor regression by degrading BRD4 (37% reduction) and suppressing c-MYC (76% reduction). Compare efficacy against BET inhibitors (e.g., JQ1) to highlight PROTAC advantages .

Q. How does this compound differ mechanistically from BET inhibitors like JQ1?

Unlike JQ1 (a competitive bromodomain binder), this compound catalytically degrades BET proteins, leading to sustained suppression of oncogenic transcripts (e.g., c-MYC, AR-V7). At 300 nM, this compound induces PARP cleavage and caspase-3/7 activation, showing ~10x greater anti-proliferative activity than JQ1 in CRPC models .

Advanced Research Questions

Q. How can researchers optimize this compound delivery to enhance tumor-specific degradation?

  • Pre-complexation with E3 ligases : Pre-incubate this compound with VHL to form a binary complex, then encapsulate in lipid nanoparticles (LNPs). This reduces DC50 from 100 nM (free this compound) to 25 nM in HeLa cells .
  • Tissue-specific targeting : Engineer PSMA-guided this compound for prostate cancer. PSMA-ARV-771 shows comparable BRD4 degradation in PSMA<sup>+</sup> cells (VCaP, LNCaP) but reduced activity in PSMA<sup>−</sup> cells (DU145) .

Q. What experimental designs address contradictory findings in this compound-induced apoptosis across cancer types?

  • Tissue-specific assays : Use flow cytometry (Annexin V/PI staining) and Western blotting (PARP, Bcl-2) in diverse models (e.g., HepG2 for HCC, 22Rv1 for CRPC). Note that Hep3B shows higher apoptosis (39% at 2 µM) than HepG2 (28%) due to differential Bcl-XL regulation .
  • Multi-omics integration : Combine RNA-seq (TCF4/SOX2 modulation) with proteomics (Proteome Profiler arrays) to identify context-dependent resistance pathways .

Q. How can single-cell RNA-seq (scRNA-seq) elucidate resistance mechanisms to this compound?

  • Multiplexed scRNA-seq : Treat NSCLC lines (e.g., A549) with this compound and demultiplex using mitochondrial variants (mitoSplitter). Cluster cells by transcriptional profiles to identify resistant subpopulations with enriched pathways (e.g., RAS/MAPK) .
  • GSEA analysis : Compare this compound-sensitive vs. resistant cells for gene set enrichment in BET-dependent pathways (e.g., MYC, cell cycle) .

Q. What proteomic strategies quantify this compound's impact on cancer-related protein networks?

  • Oncology-focused arrays : Use Proteome Profiler Oncology XL to track 34+ proteins (e.g., BCL-xL, EGFR, survivin) in TNBC models. This compound downregulates pro-survival (BCL-xL) and upregulates pro-apoptotic (cleaved caspase-3) markers .
  • Time-course Western blotting : Monitor BET protein degradation kinetics (e.g., BRD4 half-life <6 hours in pre-complexed this compound vs. 24 hours for free drug) .

Q. How do researchers validate this compound-induced protein-protein interactions (PPIs) in live cells?

  • SPPIER assay : Fuse HO-Tag3/6 to VHL and BRD4(1). This compound induces EGFP droplet formation, confirming VHL-BRD4 interaction. Use negative controls (non-targeting bifunctional molecules) to confirm specificity .

Q. What combinatorial strategies enhance this compound efficacy in resistant tumors?

  • Synergy screens : Pair this compound with BRAF/MEK inhibitors in MM models. Triple therapy (this compound + dabrafenib + trametinib) achieves p<0.0001 significance in growth inhibition .
  • Immune checkpoint modulation : Co-administer with anti-PD-1 to exploit BET degradation-induced immunogenic cell death (hypothesis based on TCF4/BRD4 crosstalk) .

特性

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[3-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H60ClN9O7S2/c1-27-30(4)68-48-41(27)42(33-14-16-35(50)17-15-33)54-37(45-57-56-31(5)59(45)48)23-39(61)51-18-21-65-19-9-20-66-25-40(62)55-44(49(6,7)8)47(64)58-24-36(60)22-38(58)46(63)53-28(2)32-10-12-34(13-11-32)43-29(3)52-26-67-43/h10-17,26,28,36-38,44,60H,9,18-25H2,1-8H3,(H,51,61)(H,53,63)(H,55,62)/t28-,36+,37-,38-,44+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOGZKGXGLHDGS-QQRWPDCKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H60ClN9O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

986.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。